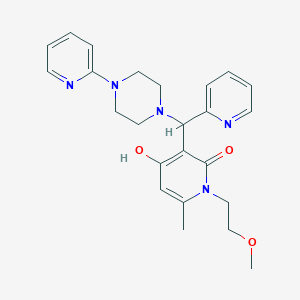
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H29N5O3 and its molecular weight is 435.528. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
G Protein-Biased Dopaminergics
The discovery of G protein-biased dopaminergics with a Pyrazolo[1,5-a]pyridine substructure highlights the significance of 1,4-disubstituted aromatic piperazines in binding to aminergic G protein-coupled receptors. This structural motif, when connected to a lipophilic moiety via an appropriate linker, can increase binding affinity and fine-tune functional properties, demonstrating the potential for novel therapeutics with antipsychotic activity in vivo (Möller et al., 2017).
Crystal Structures and Synthesis
The structural analysis and synthesis of compounds structurally related to adoprazine, such as 1-aryl-4-(biarylmethylene)piperazines, provide insights into the complex interplay between molecular structure and functional selectivity at dopamine D2 receptors. These findings underscore the intricate structure-activity relationships that guide the design of dopaminergic ligands (Ullah & Altaf, 2014).
Non-nucleoside HIV-1 Inhibitors
Research into bis(heteroaryl)piperazines as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors demonstrates the therapeutic potential of compounds with piperazine-based structures. These studies have led to the development of potent antiviral agents, showcasing the applicability of such compounds in addressing significant public health challenges (Romero et al., 1994).
Receptor Binding Assays
The synthesis and receptor binding assays of Pyrazolo[1,5-a]pyridines indicate the potential of these compounds as dopamine D4 receptor ligands. The detailed analysis of their affinity constants across various dopamine receptors provides valuable insights for the development of targeted therapies (Guca, 2014).
Anticonvulsant Activity
The synthesis of new kojic acid derivatives has been explored for potential anticonvulsant applications. The evaluation of these compounds through maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests highlights the therapeutic promise of piperazine derivatives in the treatment of seizures, demonstrating their bioactivity and potential for further development as anticonvulsant agents (Aytemir et al., 2010).
Eigenschaften
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[pyridin-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-18-17-20(30)22(24(31)29(18)15-16-32-2)23(19-7-3-5-9-25-19)28-13-11-27(12-14-28)21-8-4-6-10-26-21/h3-10,17,23,30H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCGNBIUQDIBBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=N2)N3CCN(CC3)C4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-Benzo[d]imidazol-2-yl)ethanamine](/img/structure/B2674056.png)
![1-methyl-2-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2674057.png)

![2-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2674061.png)

![N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2674063.png)

![Ethyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2674067.png)

![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/no-structure.png)

![2-Acetamido-N-[2-[(2-chloroacetyl)amino]-2-phenylethyl]-5-methylhexanamide](/img/structure/B2674075.png)